Pantoic acid
Overview
Description
Pantoic acid is an alpha hydroxy acid with the formula HOCH2C(CH3)2CH(OH)CO2H . It is almost always encountered in a biological context, as an aqueous solution of its conjugate base pantoate . The amide of pantoic acid with β-alanine is pantothenic acid (vitamin B5), a component of coenzyme A .
Synthesis Analysis
Pantoic acid is synthesized from ketoisovalerate by hydroxymethylation . This conversion is catalyzed by ketopantoate hydroxymethyltransferase, which gives ketopantoate. Ketopantoate is reduced by ketopantoate reductase to pantoate, using NADH as the hydride source . Microbial production of pantothenic acid has been gaining interest due to increased environmental concerns and the depletion of petroleum resources . Metabolic engineering of microorganisms has been recognized as a significant development in making such bio-based production economical at a large scale .
Molecular Structure Analysis
The molecular formula of Pantoic acid is C6H12O4 . The formal name is (2R)-2,4-dihydroxy-3,3-dimethyl-butanoic acid .
Chemical Reactions Analysis
Pantoic acid is stable under neutral conditions, but is readily destroyed by heat in alkaline or acid solutions . Pantoic acid is more stable as sodium and calcium salts . Its biosynthesis proceeds from ketoisovalerate by hydroxymethylation .
Physical And Chemical Properties Analysis
Pantoic acid is a pale yellow oil which is extremely hygroscopic . It is unsuitable for commercial application due to its extreme hygroscopic nature .
Scientific Research Applications
Biological Activity : Pantoic acid, or its ion form, pantoate, has been found to be more biologically active than pantolactone. It plays a crucial role in antagonizing salicylate inhibition of Escherichia coli by aiding in the synthesis of pantothenic acid, suggesting its utility in microbial growth studies (Stansly & Schlosser, 1945).
Pharmaceutical and Food Industry : Pantothenic acid, comprising pantoic acid, is used in pharmaceuticals (like calcium salts in multivitamin preparations) and as a food additive. Its roles in biosynthesis of coenzyme A, integral for fatty acid metabolism, are critical for understanding nutritional and metabolic processes (Shibata & Fukuwatari, 2012).
Biosynthesis Studies : Pantoic acid's biosynthesis, involving metabolic origins and enzymatic synthesis, is a topic of research. Understanding its synthesis from precursors like aspartic acid and its role in forming pantothenic acid and coenzyme A is vital in biochemistry and microbiology (Brown, 1970).
Prebiotic Chemistry : The prebiotic synthesis of pantoic acid has been studied, demonstrating its formation from prebiotic reagents like isobutryaldehyde, formaldehyde, and hydrogen cyanide. This sheds light on the origins of life and the evolution of biological molecules (Schlesinger & Miller, 1986).
Microbial and Plant Studies : Pantoic acid's role in microbial growth, such as in pathogenic microorganisms, and its potential as an antimicrobial drug target have been explored. Additionally, its effects on plant germination and growth are significant areas of study, offering insights into plant nutrition and metabolism (Lanzilotta, Bradley, & McDonald, 1974; Hodges, Ohlson, & Bean, 1958).
Safety And Hazards
The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of Panthenol, Pantothenic Acid, and 5 derivatives as used in cosmetics . These ingredients are reported to function in cosmetics as hair conditioning agents, and Panthenol also is reported to function as a skin-conditioning agent-humectant and a solvent . The Panel concluded that these 7 ingredients are safe in cosmetics in the present practices of use concentration .
Future Directions
The broad amine scope of pantothenate synthetase from Escherichia coli (PS E. coli) catalyzes the ATP-dependent condensation of ®-pantoic acid and β-alanine to yield ®-pantothenic acid (vitamin B5), the biosynthetic precursor to coenzyme A . This biocatalytic amide synthesis strategy may prove to be useful in the quest for new antimicrobials that target coenzyme A biosynthesis and utilization .
properties
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016980 | |
Record name | Pantoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoic acid | |
CAS RN |
1112-33-0 | |
Record name | Pantoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pantoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1TL6G6J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pantoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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